molecular formula C6H6BrNO B158425 4-Bromo-3-methylpyridine 1-oxide CAS No. 10168-58-8

4-Bromo-3-methylpyridine 1-oxide

Cat. No. B158425
CAS RN: 10168-58-8
M. Wt: 188.02 g/mol
InChI Key: KHPKSGWJJIGDTI-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridine 1-oxide is an organic compound with the CAS Number: 10168-58-8 . Its molecular weight is 188.02 g/mol . The IUPAC name for this compound is 4-bromo-3-methyl-1-oxidopyridin-1-ium .


Synthesis Analysis

The synthesis of 4-Bromo-3-methylpyridine 1-oxide involves a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids . Another synthesis method involves the addition of bromine and sodium nitrite solution to 4-methyl-3-bromopyridine .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-methylpyridine 1-oxide is C6H6BrNO . The InChI code is 1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 . The compound’s structure can be represented by the canonical SMILES notation: CC1=C(C=CN+[O-])Br .


Chemical Reactions Analysis

4-Bromo-3-methylpyridine 1-oxide and some of its derivatives react with potassium amide in liquid ammonia by the elimination-addition (SN(EA)) mechanism . The pathway followed depends on the character and the position of the substituent .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-3-methylpyridine 1-oxide is 188.02 g/mol . It has a computed XLogP3-AA value of 0.9 , indicating its lipophilicity. The compound has no hydrogen bond donors and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 186.96328 g/mol . The topological polar surface area is 25.5 Ų , and it has a complexity of 99.1 .

Scientific Research Applications

Chemical Reactions and Mechanisms

4-Bromo-3-methylpyridine 1-oxide has been studied for its reactivity in various chemical reactions. For example, its derivatives react with potassium amide in liquid ammonia through the elimination-addition mechanism. This is influenced by the nature and position of substituents, determining whether the reaction pathway involves 2,3- or 3,4-didehydropyridine 1-oxide intermediates (Peereboom & Hertog, 2010).

Crystal Structure Analysis

Research has also delved into the crystal structure of compounds related to 4-Bromo-3-methylpyridine 1-oxide. For instance, studies on the molecular complex of 4-methylpyridine N-oxide and saccharin revealed a heterodimer structure stabilized by an eight-membered supramolecular synthon (Saha, Banerjee, Nangia, & Desiraju, 2006). Another study on the crystal structure and polarized vibrational spectra of 2‐bromo‐4‐nitropyridine N‐oxide provided insights into the arrangement of molecules and the nature of their intermolecular contacts (Hanuza et al., 2002).

Synthesis and Structural Analysis

The synthesis of derivatives of 4-Bromo-3-methylpyridine 1-oxide and their structural analysis have been topics of interest. For example, the synthesis of 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide and its conversion into other compounds have been documented, along with detailed structural analysis (Mazhar-ul-Haque et al., 1981).

Molecular Structure Investigations

Studies focusing on the molecular structure of compounds related to 4-Bromo-3-methylpyridine 1-oxide have been conducted. For example, the molecular structures of 4-nitro-, 4-methyl- and 4-chloro-pyridine-N-oxides were determined by gas-phase electron diffraction, providing valuable structural parameters and insights into the hyperconjugation in the pyridine ring (Chiang & Song, 1983).

Safety And Hazards

When handling 4-Bromo-3-methylpyridine 1-oxide, it is recommended to use personal protective equipment and face protection . It should be handled in a well-ventilated place, and contact with skin, eyes, and clothing should be avoided . Dust formation should also be avoided .

properties

IUPAC Name

4-bromo-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPKSGWJJIGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310920
Record name 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylpyridine 1-oxide

CAS RN

10168-58-8
Record name 10168-58-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Diemer, H Chaumeil, A Defoin, A Fort, A Boeglin… - 2008 - Wiley Online Library
Pyridinium phenolates possess a dissymmetric delocalised π‐electron system providing a huge quadratic nonlinearity. They are a promising class of molecules for applications in …

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